Ruthenium, trichloronitrosyl-

Vue d'ensemble

Description

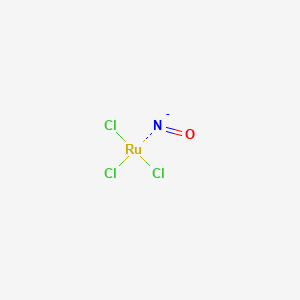

Ruthenium, trichloronitrosyl- is a coordination compound featuring ruthenium in a complex with three chlorine atoms and a nitrosyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ruthenium, trichloronitrosyl- can be synthesized through several methods. One common approach involves the reaction of ruthenium trichloride with nitrosyl chloride under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: Industrial production of ruthenium, trichloronitrosyl- often involves large-scale reactions using ruthenium trichloride and nitrosyl chloride. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Des Réactions Chimiques

Types of Reactions: Ruthenium, trichloronitrosyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

Reduction: It can be reduced to lower oxidation states, often involving the nitrosyl group.

Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

Ruthenium trichloronitrosyl can be synthesized by reacting ruthenium trichloride (RuCl₃) with nitric oxide (NO) gas under controlled conditions:

This compound adopts a trigonal bipyramidal geometry, with the ruthenium atom at the center bonded to three chlorine atoms in a trigonal planar arrangement, while the nitrosyl group occupies an axial position. The structure indicates dsp² hybridization for the central ruthenium atom. Upon heating, ruthenium trichloronitrosyl decomposes to form ruthenium tetrachloride and nitrogen monoxide:

Applications in Catalysis

Ruthenium trichloronitrosyl is primarily recognized for its catalytic properties. It serves as a precursor for various ruthenium-based catalysts used in organic synthesis. Its applications include:

- Catalysis of Hydrogenation Reactions : Ruthenium trichloronitrosyl can facilitate the hydrogenation of alkenes and other unsaturated compounds, making it valuable in organic synthesis.

- Oxidation Reactions : The compound is utilized in oxidation processes, converting alcohols to aldehydes or ketones using peroxides .

- Cross-Coupling Reactions : It plays a role in cross-coupling reactions, aiding in the formation of carbon-carbon bonds through C-H activation .

Material Science Applications

In material science, ruthenium trichloronitrosyl is explored for its potential to develop functional materials. Its ability to form various coordination complexes allows for the synthesis of materials with tailored properties. These materials can be used in:

- Photochemistry : Ruthenium complexes are being investigated for their photochemical properties, which could lead to advancements in solar energy conversion and photodynamic therapy .

- Nanotechnology : The compound's ability to form nanoparticles is being studied for applications in sensors and electronic devices.

Medicinal Chemistry

Ruthenium-based compounds are gaining traction in medicinal chemistry due to their lower toxicity compared to traditional platinum-based drugs. Notable applications include:

- Anticancer Agents : Ruthenium trichloronitrosyl has been investigated as a potential anticancer agent. Its derivatives are being tested for efficacy against various cancer types, including bladder cancer and gastrointestinal cancers .

- Photodynamic Therapy : Compounds derived from ruthenium trichloronitrosyl are under investigation for use in photodynamic therapy, where they can selectively target cancer cells upon activation by light .

Case Studies

Several studies highlight the practical applications of ruthenium trichloronitrosyl and its derivatives:

- Anticancer Activity : A study on naphthoquinone-based ruthenium(II) complexes demonstrated significant cytotoxic effects against cancer cell lines, suggesting that modifications to the coordination sphere can enhance biological activity .

- Catalytic Efficiency : Research has shown that ruthenium trichloronitrosyl facilitates efficient hydrogenation reactions, outperforming other catalysts in terms of reaction rates and selectivity .

- Material Development : Investigations into the use of ruthenium complexes for creating advanced materials have led to promising results in developing sensors with enhanced sensitivity and specificity.

Mécanisme D'action

The mechanism by which ruthenium, trichloronitrosyl- exerts its effects involves the release of nitric oxide (NO). The NO release can be triggered by various stimuli, such as light or chemical reactions. Once released, NO can interact with molecular targets, including enzymes and receptors, to modulate biological processes. This mechanism is particularly relevant in its potential anticancer activity, where NO can induce apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Ruthenium, trichloronitrosyl- can be compared with other ruthenium-nitrosyl complexes, such as:

Ruthenium, dinitrosyl-: This compound features two nitrosyl groups and exhibits different reactivity and applications.

Ruthenium, trichloronitrosylbis(triphenylphosphine): This complex includes additional ligands like triphenylphosphine, which can alter its chemical properties and applications.

The uniqueness of ruthenium, trichloronitrosyl- lies in its specific coordination environment and the ability to release nitric oxide under controlled conditions, making it a valuable compound for various scientific and industrial applications .

Activité Biologique

Ruthenium trichloronitrosyl, a complex of ruthenium, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.

Overview of Ruthenium Trichloronitrosyl

Ruthenium complexes, including trichloronitrosyl derivatives, are known for their unique properties, which arise from the metal's ability to form stable coordination complexes. The general formula for ruthenium trichloronitrosyl can be represented as , where the nitrosyl (NO) ligand plays a crucial role in its biological activity.

Mechanisms of Biological Activity

-

Anticancer Activity :

- Ruthenium complexes have been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance, studies indicate that ruthenium(III) complexes can disrupt endoplasmic reticulum (ER) homeostasis and induce immunogenic cell death (ICD), making them promising candidates for cancer therapy .

- A notable study demonstrated that a specific ruthenium complex exhibited an IC50 value of 0.63 ± 0.05 μM against H295R cells, which are relevant for adrenocortical carcinoma .

- Antimicrobial Activity :

-

Mechanistic Insights :

- The interaction of ruthenium complexes with cellular components such as DNA and proteins is a key area of research. Molecular docking studies suggest that these complexes may interact with the active sites of enzymes involved in cancer metabolism, although steric hindrances may limit their binding efficiency .

Table 1: Summary of Biological Activities of Ruthenium Trichloronitrosyl Complexes

| Activity | Cell Line/Organism | IC50/Effect | Reference |

|---|---|---|---|

| Anticancer | H295R | 0.63 ± 0.05 μM | |

| Antimicrobial | Various bacteria | Inhibition of growth | |

| Cytotoxicity | Colon cancer models | Significant cytotoxicity observed |

Case Study: Anticancer Efficacy

In a preclinical study involving colon cancer models, ruthenium trichloronitrosyl demonstrated a capacity to stabilize disease progression with minimal side effects compared to traditional chemotherapeutics . The mechanism was linked to the induction of apoptosis and disruption of cellular redox balance.

Case Study: Antimicrobial Properties

A study focusing on the antimicrobial activity of ruthenium nitrosyl complexes revealed that these compounds could effectively inhibit the growth of resistant bacterial strains, showcasing their potential as novel antimicrobial agents .

Propriétés

IUPAC Name |

nitroxyl anion;trichlororuthenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZBQMRLQLDFJT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=O.Cl[Ru](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3NORu- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066436 | |

| Record name | Ruthenium, trichloronitrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18902-42-6 | |

| Record name | Trichloronitrosylruthenium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018902426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruthenium, trichloronitrosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ruthenium, trichloronitrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloronitrosylruthenium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.